ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
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Overview
Description
ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the quinoline moiety, and the final coupling reactions. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Quinoline Moiety: This step often involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Coupling Reactions: The final step involves coupling the thiophene and quinoline intermediates using reagents like carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
- Ethyl 5-(diethylcarbamoyl)-2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate
Uniqueness
ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate is unique due to the presence of both the quinoline and thiophene moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C30H31N3O4S |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
ethyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(2-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H31N3O4S/c1-6-33(7-2)29(35)26-19(5)25(30(36)37-8-3)28(38-26)32-27(34)22-17-24(20-14-10-9-13-18(20)4)31-23-16-12-11-15-21(22)23/h9-17H,6-8H2,1-5H3,(H,32,34) |
InChI Key |
GVFZAWMVSAAKRF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C)C(=O)OCC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C)C(=O)OCC)C |
Origin of Product |
United States |
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